molecular formula C24H19ClN6O B2886774 N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide CAS No. 881083-45-0

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B2886774
CAS No.: 881083-45-0
M. Wt: 442.91
InChI Key: MMQMSTUEQKMXJD-UHFFFAOYSA-N
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Description

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a biologically active compound of significant interest in oncology research, primarily investigated for its potential as an inhibitor of SHP2 (Src Homology 2 domain-containing protein tyrosine phosphatase-2). SHP2, encoded by the PTPN11 gene, is a critical positive regulator of the RAS/MAPK signaling pathway downstream of numerous growth factor receptors and is a validated therapeutic target for various cancers, particularly those driven by RTKs and RAS mutations . This hydrazide derivative is structurally characterized by a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to interact with the ATP-binding sites of kinases and other enzymes. The molecule is strategically designed with a naphthalene acetohydrazide moiety, which is hypothesized to enhance binding affinity and selectivity, potentially by engaging with allosteric sites on the target protein. The development of allosteric inhibitors that stabilize SHP2 in its auto-inhibited conformation has emerged as a powerful strategy to block its oncogenic signaling, offering a promising approach for overcoming resistance to upstream targeted therapies . Consequently, this compound serves as a valuable chemical probe for elucidating the complex role of SHP2 in cell proliferation, survival, and tumorigenesis, enabling researchers to dissect pathway dynamics and validate SHP2 as a node for combination therapies in preclinical models.

Properties

IUPAC Name

N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O/c1-15-9-10-18(12-21(15)25)31-24-20(13-28-31)23(26-14-27-24)30-29-22(32)11-17-7-4-6-16-5-2-3-8-19(16)17/h2-10,12-14H,11H2,1H3,(H,29,32)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQMSTUEQKMXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyrazolo[3,4-d]Pyrimidin-4-One

The synthesis begins with the chlorination of 1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (I ) using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA). This step replaces the 4-keto group with a chlorine atom, yielding 4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (II ) with an efficiency of 78–82%. The reaction proceeds under reflux (110°C, 6–8 hours), with TMA acting as a catalyst to neutralize HCl byproducts.

Key Characterization :

  • ¹H NMR (DMSO- d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, 1H, aromatic-H), 7.89 (d, 1H, aromatic-H), 2.57 (s, 3H, CH₃).
  • MS (ESI+) : m/z 334.1 [M+H]⁺.

Hydrazinolysis of the 4-Chloro Intermediate

Compound II undergoes hydrazinolysis by refluxing with hydrazine hydrate (80% v/v) in ethanol (12 hours, 80°C), replacing the chlorine atom with a hydrazinyl group to form 4-hydrazinyl-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (III ). Excess hydrazine ensures complete substitution, with yields of 85–90%.

Key Characterization :

  • IR (KBr) : 3320 cm⁻¹ (N-H str.), 1605 cm⁻¹ (C=N str.).
  • ¹³C NMR : δ 158.9 (pyrimidine-C4), 145.6 (pyrazole-C3), 135.2–125.4 (aromatic carbons).

Preparation of 2-(Naphthalen-1-Yl)Acetohydrazide

Synthesis of Methyl 2-(Naphthalen-1-Yl)Acetate

Naphthalene-1-acetic acid is esterified with methanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux (12 hours, 70°C). The crude ester is purified via column chromatography (hexane:ethyl acetate, 4:1), yielding methyl 2-(naphthalen-1-yl)acetate (IV ) with 89% efficiency.

Key Characterization :

  • ¹H NMR (CDCl₃): δ 8.24–7.38 (m, 7H, naphthyl-H), 3.87 (s, 2H, CH₂CO), 3.65 (s, 3H, OCH₃).

Conversion to Acetohydrazide

Compound IV is treated with hydrazine hydrate (99%) in ethanol under reflux (8 hours, 80°C), yielding 2-(naphthalen-1-yl)acetohydrazide (V ) as a white crystalline solid (92% yield).

Key Characterization :

  • MALDI-TOF : m/z 225.2 [M+H]⁺.
  • ¹³C NMR : δ 170.1 (C=O), 133.8–125.1 (naphthyl carbons), 45.2 (CH₂).

Condensation of Hydrazinylpyrazolopyrimidine with Acetohydrazide

Hydrazone Formation

The final step involves condensation of III with V in anhydrous ethanol under acidic conditions (glacial acetic acid, 0.5 equiv.) at reflux (24 hours, 80°C). The reaction forms a hydrazone linkage, yielding the target compound (VI ) with 68–72% efficiency after recrystallization (ethanol:water, 3:1).

Key Characterization :

  • ¹H NMR (DMSO- d₆): δ 10.52 (s, 1H, NH), 8.85 (s, 1H, pyrimidine-H), 8.21–7.41 (m, 10H, aromatic-H), 4.12 (s, 2H, CH₂), 2.61 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z 527.2 [M+H]⁺ (calc. 527.16).

Optimization and Mechanistic Insights

Reaction Condition Screening

  • Solvent Effects : Ethanol outperforms DMF and THF due to better solubility of intermediates.
  • Catalysis : Acetic acid enhances the electrophilicity of the acetohydrazide carbonyl, accelerating nucleophilic attack by the hydrazinyl group of III .

Yield Comparison Table

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
1.1 POCl₃, TMA Toluene 110 8 82
1.2 NH₂NH₂·H₂O Ethanol 80 12 90
2.2 NH₂NH₂·H₂O Ethanol 80 8 92
3.1 CH₃COOH Ethanol 80 24 72

Biological Activity

N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H15ClN6O and a molecular weight of 330.78 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core and a naphthalene moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC15H15ClN6O
Molecular Weight330.78 g/mol
PurityTypically 95%

Anticancer Properties

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer activity. For instance, similar derivatives have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cell proliferation and survival pathways. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to induced apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that hydrazide derivatives can exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the naphthalene ring enhances interactions with bacterial targets, potentially increasing efficacy compared to other compounds without such structural features .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, studies report that related pyrazole derivatives demonstrate selective COX-II inhibition with IC50 values indicating significant potency .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding : It can bind to specific receptors that modulate cellular signaling pathways.
  • DNA Interaction : Some studies suggest that similar compounds may interact with DNA or RNA, affecting transcriptional regulation.

Case Studies

  • Anticancer Study : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications at the N-3 position significantly enhanced anticancer activity against MCF-7 breast cancer cells, with some compounds achieving IC50 values as low as 0.5 μM .
  • Antimicrobial Evaluation : Another investigation evaluated a range of hydrazide derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited superior activity compared to controls .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

The table below compares the target compound with analogs differing in substituents:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activities
Target Compound R1: 3-Cl-4-Me-C6H3; R2: Naphthalen-1-yl-acetohydrazide C25H20ClN6O 448.92* Anticipated antitumor activity
N′-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide R1: 3,4-Me2-C6H3; R2: Same as target C25H22N6O 422.5 Reduced halogen content may lower bioactivity
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide R1: 3-Cl-4-Me-C6H3; R2: 4-MeO-C6H4 C20H17ClN6O2 408.85 Methoxy group enhances solubility
1-Methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine R1: CH3; R2: Naphthalen-2-yl-amine C16H13N5 275.31 Amine group may alter receptor binding
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine R1: 3-Cl-4-Me-C6H3; R2: 2,4-(MeO)2-C6H3 C20H18ClN5O2 395.8 Methoxy groups improve pharmacokinetics

Key Research Findings

Role of Halogens : Chlorine at the 3-position of the phenyl ring (as in the target compound) is critical for antitumor activity, as seen in analogs like N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine .

Naphthalene vs. Phenyl Groups : Compounds with naphthalen-1-yl substituents (e.g., target compound) exhibit stronger binding to aromatic receptor pockets compared to phenyl analogs, as observed in kinase inhibitors .

Hydrazide vs. Amine Functional Groups : Hydrazide moieties (target compound) may form hydrogen bonds with target proteins, while amine groups () facilitate protonation-dependent interactions .

Q & A

Q. How should researchers prioritize substituent modifications to balance potency and toxicity?

  • Methodology :
  • Lipinski’s Rule of Five : Prioritize modifications that retain molecular weight <500 Da and LogP <5 .
  • Toxicity prediction tools : Use ProTox-II or Derek Nexus to flag structural alerts (e.g., hydrazide-linked hepatotoxicity) .
  • Selectivity indices : Calculate IC50_{50} ratios between target (e.g., cancer cells) and non-target (e.g., hepatocytes) models .

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